(5-Methoxy-1H-indazol-3-yl)methanol

Synthetic Chemistry Building Block Utility Medicinal Chemistry

SAR programs using unsubstituted indazole cores often face lengthy protection-deprotection sequences when introducing 3-position functionality. (5-Methoxy-1H-indazol-3-yl)methanol eliminates this bottleneck with a pre-installed hydroxymethyl handle. • Direct oxidation to 5-methoxy-1H-indazole-3-carbaldehyde (CAS 169789-37-1) enables one-step access to carboxylic acid and aminomethyl libraries. • The 5-methoxy group modulates electronic and steric profiles distinct from methyl or unsubstituted analogs, precluding confounding SAR variables. • Enhanced polar organic solvent solubility vs. 5-methyl variants supports formulation screening and in vivo PK optimization.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 169789-36-0
Cat. No. B175734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methoxy-1H-indazol-3-yl)methanol
CAS169789-36-0
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(NN=C2C=C1)CO
InChIInChI=1S/C9H10N2O2/c1-13-6-2-3-8-7(4-6)9(5-12)11-10-8/h2-4,12H,5H2,1H3,(H,10,11)
InChIKeyFBKSZQFRAVLLCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (5-Methoxy-1H-indazol-3-yl)methanol (CAS 169789-36-0) Serves as a Critical Indazole Scaffold for Kinase-Targeted Research Procurement


(5-Methoxy-1H-indazol-3-yl)methanol (CAS 169789-36-0) is a substituted indazole derivative with molecular formula C9H10N2O2 and molecular weight 178.19 . The compound features a 5-methoxy substitution on the indazole core and a reactive hydroxymethyl group at the 3-position. Indazole-containing compounds have been extensively validated as privileged scaffolds in kinase inhibitor development, with numerous approved therapeutics and clinical candidates incorporating this bicyclic heteroaromatic system [1]. The 5-methoxy-3-hydroxymethyl substitution pattern presents distinct synthetic utility as a versatile intermediate for further elaboration into pharmacologically active molecules, particularly in programs targeting kinases, PARP, and other therapeutically relevant enzyme families [2].

Why Generic Indazole Analogs Cannot Substitute for (5-Methoxy-1H-indazol-3-yl)methanol in SAR and Medicinal Chemistry Programs


The indazole scaffold exhibits position-dependent pharmacological activity that precludes simple analog substitution. Structure-activity relationship (SAR) studies across multiple target classes have demonstrated that the 5-methoxy substituent specifically modulates both binding affinity and selectivity profiles relative to unsubstituted, methyl-substituted, or alternative-position methoxy variants [1]. The 3-hydroxymethyl group simultaneously provides a critical synthetic handle for further derivatization that is absent in simpler indazole cores, enabling access to diverse chemotypes including 3-carbaldehydes, 3-carboxylic acids, and 3-aminomethyl derivatives [2]. Procurement of the precisely defined 5-methoxy-3-hydroxymethyl substitution pattern ensures reproducible SAR exploration and eliminates the confounding variables introduced when using alternative indazole building blocks that differ at either the 5- or 3-positions [3].

Quantitative Differentiation Evidence: (5-Methoxy-1H-indazol-3-yl)methanol Versus Closest Indazole Analogs


C-3 Hydroxymethyl Reactivity Enables Direct Derivatization Pathways Inaccessible to 5-Methoxy-1H-indazole

The presence of the C-3 hydroxymethyl group in (5-Methoxy-1H-indazol-3-yl)methanol enables direct oxidation to the corresponding 3-carbaldehyde (CAS 169789-37-1) and further transformation to 3-carboxylic acid derivatives, a synthetic pathway not available from the unsubstituted 5-methoxy-1H-indazole core [1]. This reactivity profile provides access to a broader array of derivatized pharmacophores for SAR exploration compared to the parent 5-methoxy-1H-indazole (CAS 94444-96-9), which lacks this functional handle and requires additional synthetic steps to introduce C-3 functionality [2].

Synthetic Chemistry Building Block Utility Medicinal Chemistry

5-Methoxy Substitution Confers Distinct Physicochemical Properties Compared to 5-Methyl and Unsubstituted Indazole Analogs

The 5-methoxy substituent in (5-Methoxy-1H-indazol-3-yl)methanol confers measurable differences in calculated physicochemical parameters relative to the 5-methyl analog (CAS 518990-04-0) and the unsubstituted indazole-3-methanol (CAS 64132-13-4). Specifically, the 5-methoxy substitution increases polar surface area (PSA) relative to the 5-methyl analog, which correlates with improved aqueous solubility in polar solvents [1]. Computational predictions for structurally related methoxyindazoles indicate LogP values ranging from 1.57 to 1.58 for 4-methoxy and N-methyl-5-methoxy indazole derivatives, positioning the compound within an optimal drug-like lipophilicity range .

Physicochemical Properties Drug-likeness Solubility Optimization

5-Methoxy Indazole Substitution Demonstrates Target-Specific Activity Differentiation Versus Alternative Positional Isomers

A systematic evaluation of isomeric methoxyindazoles as inhibitors of purified recombinant neuronal (nNOS), inducible (iNOS), and endothelial (eNOS) nitric oxide synthases revealed position-dependent inhibitory activity. While 7-methoxyindazole demonstrated measurable NOS inhibition, the 6-, 5-, and 4-methoxyindazoles were reported as almost inactive against all three NOS isoforms under the assay conditions employed [1]. This position-specific SAR profile indicates that 5-methoxy substitution on the indazole scaffold produces a distinct pharmacological fingerprint that differs from other methoxy positional isomers, with implications for target selectivity when the scaffold is further elaborated [1].

Nitric Oxide Synthase Enzyme Inhibition Structure-Activity Relationship

5-Methoxy Indazole Core Serves as Validated Pharmacophore for Kinase Inhibitor Potency Optimization

Structure-activity relationship studies across multiple kinase and PARP inhibitor programs have established that modifications at the 5-position of the indazole scaffold significantly impact inhibitor potency. In human neutrophil elastase (HNE) inhibitor development, introduction of various substituents at position 5 of the indazole yielded potent inhibitors with IC50 values approximately 10 nM, while modifications at position 3 produced the most potent compound in the series, a 3-cyano derivative with IC50 = 7 nM [1]. Additionally, clinically validated indazole-based PARP inhibitors such as niraparib (MK-4827) demonstrate PARP1 and PARP2 inhibition with IC50 values of 3.8 nM and 2.1 nM respectively, confirming the indazole scaffold's capacity to achieve sub-nanomolar target engagement when appropriately substituted [2]. The 5-methoxy-3-hydroxymethyl pattern in (5-Methoxy-1H-indazol-3-yl)methanol positions this compound as a strategic intermediate for exploring both 5-position and 3-position SAR contributions to target potency [3].

Kinase Inhibition PARP Inhibitors Drug Discovery

Procurement-Driven Application Scenarios: Where (5-Methoxy-1H-indazol-3-yl)methanol Delivers Measurable Research Value


Medicinal Chemistry SAR Campaigns Requiring Dual 5- and 3-Position Functionalization

Research teams conducting structure-activity relationship studies on kinase, PARP, or other enzyme targets where both 5-position and 3-position indazole modifications have been shown to influence potency should prioritize this compound over simpler indazole cores. The 5-methoxy group provides a defined starting point for exploring electronic and steric effects at this position, while the 3-hydroxymethyl handle enables direct access to aldehyde, carboxylic acid, and amine derivatives essential for library expansion [1]. This dual functionality eliminates the need for sequential protection-deprotection sequences required when starting from unsubstituted indazole precursors.

Synthesis of 3-Carbaldehyde and 3-Carboxylic Acid Indazole Derivatives

Programs targeting indazole-3-carboxylic acid-based pharmacophores benefit from the direct oxidation pathway afforded by the 3-hydroxymethyl group. Oxidation of (5-Methoxy-1H-indazol-3-yl)methanol yields 5-methoxy-1H-indazole-3-carbaldehyde (CAS 169789-37-1), which can be further oxidized to the corresponding carboxylic acid or employed in reductive amination sequences [2]. This streamlined synthetic route offers advantages in step-count reduction and overall yield compared to alternative approaches requiring C-3 functionalization of the indazole core from unsubstituted starting materials.

Development of Selective Serotonin Receptor Modulators Based on Indazole-Tryptamine Hybrids

Recent pharmacological characterization of direct indazole analogs of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) has demonstrated low micromolar activity for serotonin receptor subtype 2A with distinct selectivity profiles requiring further optimization [3]. The 5-methoxy-3-hydroxymethyl indazole scaffold provides a privileged starting point for synthesizing novel indazole-ethanamine derivatives aimed at improving 5-HT2 subtype selectivity, particularly for the 5-HT2B receptor subtype where selectivity remains a critical safety consideration [3].

Physicochemical Property Optimization in Lead Compound Development

Research programs requiring indazole building blocks with defined solubility and permeability profiles should select (5-Methoxy-1H-indazol-3-yl)methanol based on its distinct physicochemical signature relative to 5-methyl and unsubstituted analogs. The methoxy substituent enhances solubility in polar organic solvents compared to methyl-substituted variants, while the hydroxymethyl group provides additional hydrogen bonding capacity not present in simple 5-methoxyindazole [4]. This combination supports formulation development and in vivo pharmacokinetic optimization in lead compound advancement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Methoxy-1H-indazol-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.